Methyl 2-(4-formylphenoxy)butanoate
Description
Methyl 2-(4-formylphenoxy)butanoate is an organic compound featuring a butanoate ester backbone with a methyl ester group and a 4-formylphenoxy substituent at the 2-position. Its molecular formula is inferred as C₁₂H₁₄O₄ (molecular weight ≈ 222.24 g/mol).
Properties
IUPAC Name |
methyl 2-(4-formylphenoxy)butanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-11(12(14)15-2)16-10-6-4-9(8-13)5-7-10/h4-8,11H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFSMQLWBHYXQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OC)OC1=CC=C(C=C1)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(4-formylphenoxy)butanoate can be synthesized through several methods. One common approach involves the reaction of 4-formylphenol with methyl 2-bromobutanoate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products. The use of automated systems allows for precise control over reaction parameters, leading to consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-formylphenoxy)butanoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-(4-carboxyphenoxy)butanoic acid.
Reduction: 2-(4-hydroxyphenoxy)butanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(4-formylphenoxy)butanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving esters and aldehydes.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 2-(4-formylphenoxy)butanoate involves its interaction with various molecular targets. The formyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid, which can further participate in biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The following table summarizes key differences between Methyl 2-(4-formylphenoxy)butanoate and its analogs:
Key Observations:
The 4-benzyloxy group in Methyl 2-(4-(benzyloxy)phenoxy)butanoate increases molecular weight and lipophilicity, likely reducing solubility in polar solvents .
Ester Group Variations: The ethyl ester in Ethyl 4-(4-formyl-2-methoxyphenoxy)butanoate may enhance metabolic stability compared to methyl esters but could reduce volatility .
Positional Isomerism: Placing the phenoxy group at the 4-position of the butanoate chain (vs.
Reactivity and Functional Group Implications
- Formyl Group: The para-formyl group in this compound enables nucleophilic additions (e.g., condensation reactions), unlike the inert benzyloxy group in its analog .
- Methoxy vs. Benzyloxy : The 2-methoxy group in analogs stabilizes the aromatic ring via electron donation, whereas benzyloxy groups introduce steric bulk, limiting accessibility to reactive sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
